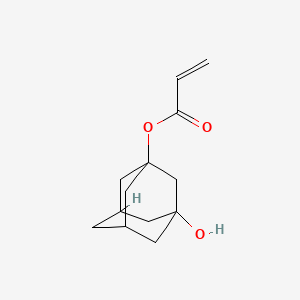

3-Hydroxyadamantan-1-yl acrylate

Description

The exact mass of the compound 3-Hydroxyadamantan-1-yl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxyadamantan-1-yl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyadamantan-1-yl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-1-adamantyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-11(14)16-13-6-9-3-10(7-13)5-12(15,4-9)8-13/h2,9-10,15H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDKCSYKDZNMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944261 | |

| Record name | 3-Hydroxy-1-adamantyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216581-76-9 | |

| Record name | 3-Hydroxy-1-adamantyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216581-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-1-adamantyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acryloyloxy-3-hydroxyadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: 3-Hydroxyadamantan-1-yl Acrylate (HADA)

The following technical guide details the structural, synthetic, and applicative profile of 3-Hydroxyadamantan-1-yl acrylate (often abbreviated as HADA ). This guide is structured for researchers in polymer chemistry and semiconductor lithography.

CAS Registry Number: 216581-76-9 Molecular Formula: C₁₃H₁₈O₃ Molecular Weight: 222.28 g/mol

Executive Summary

3-Hydroxyadamantan-1-yl acrylate (HADA) is a specialized alicyclic monomer critical to the formulation of 193 nm (ArF) photoresists . Unlike "leaving group" monomers that switch solubility upon acid exposure, HADA serves as a polarity-modulating and adhesion-promoting unit. Its adamantane cage provides the high carbon density required for dry-etch resistance, while the hydroxyl group prevents pattern collapse by tuning the hydrophilicity of the resist surface.

This guide provides a comprehensive analysis of HADA, from its molecular architecture and synthesis to its specific role in advanced lithography.

Molecular Architecture & Structural Analysis

The molecule consists of an adamantane cage substituted at the bridgehead positions (1 and 3). This rigid, diamondoid structure is the key to its thermal stability and etch resistance.

Structural Specifications

-

Core Scaffold: Tricyclo[3.3.1.1^{3,7}]decane (Adamantane).

-

Position 1 (Functional): Acrylate ester (-O-CO-CH=CH₂).[1] This is the polymerizable vinyl group.

-

Position 3 (Polar): Hydroxyl group (-OH).[2] This provides hydrogen-bonding capability.

-

Stereochemistry: The molecule is achiral due to the plane of symmetry passing through C2-C9-C6 and C1-C3.

3D Conformation & Properties

The adamantane cage locks the substituents into a rigid tetrahedral orientation. This bulkiness inhibits polymer chain packing, increasing the Glass Transition Temperature (

Synthetic Pathways & Process Chemistry[3]

The synthesis of HADA requires the selective mono-esterification of 1,3-adamantanediol . Because the starting material is a symmetrical diol, statistical product distribution (mono-ester vs. di-ester) is a primary process challenge.

Experimental Protocol: Selective Mono-Acrylation

-

Precursor: 1,3-Adamantanediol (prepared via hydrolysis of 1,3-dibromoadamantane or oxidation of adamantane).

-

Reagents: Acryloyl chloride, Triethylamine (Et₃N), Inhibitor (MEHQ).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

Step-by-Step Methodology

-

Setup: Charge a 3-neck round-bottom flask with 1,3-adamantanediol (1.0 eq) and anhydrous THF under nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.2 eq) and cool the solution to 0°C to control the exotherm.

-

Acrylation: Add Acryloyl chloride (0.95 eq) dropwise over 60 minutes.

-

Note: Using a slight deficit of acid chloride minimizes the formation of the 1,3-diacrylate byproduct.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 4 hours.

-

Quench & Workup: Filter off the triethylamine hydrochloride salt. Wash the filtrate with saturated NaHCO₃ (to remove acrylic acid) and brine.

-

Purification: The crude mixture contains unreacted diol, HADA (target), and diacrylate. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

-

Stabilization: Add 50-100 ppm of 4-methoxyphenol (MEHQ) to the purified oil/solid to prevent spontaneous polymerization during storage.

Synthesis Workflow Diagram

Caption: Figure 1. Selective synthesis pathway for HADA from adamantane precursors, highlighting the kinetic control required to minimize di-ester formation.

Analytical Characterization

Validating the structure requires distinguishing the acrylate protons and confirming the integrity of the hydroxyl group.

Representative NMR Profile

The following data represents the expected chemical shifts for HADA in CDCl₃.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Context |

| ¹H | 6.35 | dd | 1H (Vinyl) | Acrylate trans-proton |

| ¹H | 6.05 | dd | 1H (Vinyl) | Acrylate gem-proton |

| ¹H | 5.75 | dd | 1H (Vinyl) | Acrylate cis-proton |

| ¹H | 2.20 - 2.40 | Broad s | 2H | Adamantane Bridgehead (H-5, H-7) |

| ¹H | 1.60 - 2.10 | Multiplet | 12H | Adamantane Methylene (CH₂) |

| ¹H | 1.80 - 2.50 | Broad s | 1H | Hydroxyl (-OH) |

| ¹³C | 165.5 | s | C=O[3] | Ester Carbonyl |

| ¹³C | 130.5 | s | CH₂= | Vinyl Terminal |

| ¹³C | 129.0 | s | =CH- | Vinyl Internal |

| ¹³C | 80.5 | s | C-1 | Quaternary C-O (Ester) |

| ¹³C | 68.5 | s | C-3 | Quaternary C-OH (Alcohol) |

Infrared (IR) Spectroscopy Signatures

-

3400–3500 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

-

1720–1730 cm⁻¹: Strong C=O stretch (Acrylate ester).

-

1635 cm⁻¹: C=C stretch (Vinyl group).

-

1050–1100 cm⁻¹: C-O stretch (Adamantane-Oxygen bond).

Application: 193nm ArF Lithography

HADA is rarely used as a homopolymer. It is copolymerized with other monomers to form a chemically amplified resist.

The "Polarity Switch" Mechanism

In a typical ArF resist formulation, the polymer consists of three distinct monomer types:

-

Leaving Group Monomer (e.g., MAdMA): Acid-labile. Becomes soluble after exposure.

-

Lactone Monomer (e.g., GBLMA): Improves adhesion and dissolution contrast.

-

Polar Monomer (HADA): Modulates hydrophilicity and prevents pattern collapse.

Role of HADA:

-

Adhesion: The free hydroxyl group interacts with the silicon substrate (or BARC layer), preventing the photoresist lines from peeling off during the high-stress development phase.

-

Etch Resistance: The adamantane cage has a low Ohnishi parameter (high carbon/hydrogen ratio), which correlates directly to resistance against plasma etching.

-

Solubility Modulation: HADA is not acid-labile. However, its polarity assists the developer (TMAH) in wetting the polymer surface, ensuring that the deprotected regions dissolve cleanly without "scumming" (residue).

Lithography Mechanism Diagram

Caption: Figure 2. The role of HADA within the chemically amplified resist workflow. It provides structural integrity and adhesion while the MAdMA unit undergoes the solubility switch.

Safety & Handling (MSDS Highlights)

-

Hazards: HADA is an acrylate monomer and a skin/eye irritant. It may cause allergic skin reactions (sensitization).

-

Storage: Must be stored at 2–8°C (refrigerated) and protected from light to prevent premature polymerization. Ensure the presence of an inhibitor (MEHQ).

-

Handling: Use nitrile gloves. Avoid inhalation of dust/vapors.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22228790, 3-Hydroxy-1-adamantyl acrylate. Retrieved from [Link]

-

Tsubaki, H., et al. (2009). Monomer, polymer, and photoresist composition.[4] U.S. Patent Application Publication No. 2009/0011366A1.[4][5] Retrieved from

-

Hada, H., et al. (2004).[6] Evaluation of adamantane derivatives for chemically amplified resist. Journal of Photopolymer Science and Technology. (Contextual citation for HADA/HAMA nomenclature).

Sources

- 1. 3-Hydroxyadamantan-1-yl acrylate | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20130302735A1 - Monomers, polymers and photoresist compositions - Google Patents [patents.google.com]

- 5. JP2013127052A - Monomer, polymer, and photoresist composition - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Monograph: 3-Hydroxyadamantan-1-yl Acrylate (HADA)

Topic: 3-Hydroxyadamantan-1-yl acrylate physicochemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

High-Performance Functional Monomer for Advanced Lithography and Drug Delivery Systems

Executive Summary

3-Hydroxyadamantan-1-yl acrylate (HADA, CAS 216581-76-9) is a bifunctional adamantane derivative featuring a polymerizable acrylate group and a polar hydroxyl moiety.[1][2] While historically dominant in the semiconductor industry as a key monomer for 193 nm (ArF) photoresists, HADA is gaining traction in pharmaceutical materials science. Its unique "cage" structure imparts exceptional thermal stability and lipophilicity, while the hydroxyl group facilitates hydrogen bonding and chemical modification.

This guide provides a rigorous physicochemical profile of HADA, bridging its established utility in lithography with its emerging applications in hydrophobic drug delivery vectors and supramolecular hydrogels .

Physicochemical Profile

The adamantane cage provides high glass transition temperatures (

Table 1: Physicochemical Properties of HADA

| Property | Value | Method/Condition |

| CAS Number | 216581-76-9 | Registry |

| Formula | Stoichiometric | |

| Molecular Weight | 222.28 g/mol | Calculated |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | 70.0 – 74.0 °C | DSC / Capillary |

| Boiling Point | ~314 °C (Predicted) | 760 mmHg |

| Density | 1.20 g/cm³ (Predicted) | @ 20 °C |

| LogP (Octanol/Water) | 1.8 – 2.0 | Experimental/Computed |

| Solubility | Soluble: MeOH, THF, DCM, DMSOInsoluble: Water, Hexane | @ 25 °C |

| pKa | ~14-15 (Hydroxyl group) | Predicted |

| Refractive Index | 1.51 (Predicted) |

Analyst Note: The melting point of the acrylate (70-74°C) is distinct from its methacrylate analog (HAMA, 89-93°C). Ensure precise CAS verification during procurement to avoid polymerization kinetics errors.

Structural Characterization & Spectroscopy

Validation of HADA requires confirming the integrity of the adamantane cage and the unsaturation of the acrylate tail.

-

-NMR (400 MHz,

-

Acrylate Region:

5.8–6.4 ppm (3H, characteristic AMX pattern for vinyl protons). -

Adamantane Cage:

1.5–2.3 ppm (Multiplets, 14H). The bridgehead protons adjacent to the acrylate and hydroxyl groups will show distinct shifts due to deshielding. -

Hydroxyl:

~1.6–2.0 ppm (Broad singlet, concentration dependent).

-

-

FT-IR Spectroscopy:

-

O-H Stretch: Broad band at 3300–3500

. -

C=O (Ester): Sharp, intense peak at ~1720

. -

C=C (Vinyl): Weak to moderate peak at ~1635

.

-

Synthesis & Reaction Pathways

HADA is typically synthesized via the esterification of 1,3-adamantanediol. The reaction must be controlled to prevent di-esterification (formation of diacrylate), which acts as a crosslinker rather than a functional monomer.

Diagram 1: Synthesis Mechanism

Caption: Selective mono-esterification of 1,3-adamantanediol using acryloyl chloride and a base scavenger.

Applications in Drug Development

While HADA is a staple in lithography, its pharmaceutical relevance lies in Polymer Therapeutics . The adamantane group is a proven pharmacophore (e.g., Memantine) and a key guest molecule for Cyclodextrin (CD) host-guest chemistry.

A. Supramolecular Hydrogels

Polymers incorporating HADA can form reversible physical crosslinks with cyclodextrin-functionalized polymers.

-

Mechanism: The adamantane "cage" of HADA inserts into the hydrophobic cavity of

-cyclodextrin. -

Utility: Injectable, self-healing hydrogels for sustained drug release.

B. Lipophilicity Modulation

Incorporating HADA into a hydrophilic polymer backbone (e.g., PEG-acrylate) increases the overall lipophilicity, creating hydrophobic domains that can solubilize poorly water-soluble drugs (BCS Class II/IV).

Experimental Protocol: Synthesis of HADA-Functionalized Copolymer

Objective: Synthesize a random copolymer poly(HADA-co-HEMA) to create a hydrogel scaffold with tunable hydrophobicity for drug loading.

Reagents:

-

Monomer A: HADA (Purified)

-

Monomer B: 2-Hydroxyethyl methacrylate (HEMA)

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation:

-

Dissolve HADA (10 mmol) and HEMA (40 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

-

Rationale: A 1:4 molar ratio ensures the polymer remains hydrophilic enough to swell in water while the adamantane groups provide hydrophobic pockets.

-

-

Degassing (Critical):

-

Purge the solution with Nitrogen (

) for 30 minutes. -

Trustworthiness Check:[3] Oxygen inhibits free-radical polymerization. Failure to degas will result in low yield or oligomers.

-

-

Initiation:

-

Add AIBN (1 wt% relative to monomers).

-

Heat the reaction mixture to 70 °C under magnetic stirring.

-

-

Polymerization:

-

Maintain temperature at 70 °C for 12–24 hours.

-

-

Purification:

-

Precipitate the polymer solution dropwise into cold Diethyl Ether (excess).

-

Filter the white precipitate and vacuum dry at 40 °C for 24 hours.

-

-

Validation:

-

Analyze via

-NMR to calculate the actual incorporation ratio of HADA vs. HEMA by integrating the adamantane protons vs. the HEMA ester protons.

-

Diagram 2: Polymerization & Drug Loading Workflow

Caption: Workflow for synthesizing HADA-based copolymers and subsequent drug loading.

Quality Control & Stability

For research applications, purity is paramount. Impurities like 1,3-adamantanediol diacrylate can cause unintended crosslinking.

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 90:10).

-

Detection: UV @ 210 nm (Acrylate absorption).

-

Retention Time: HADA will elute after the diol (more polar) but before the diacrylate (more hydrophobic).

Stability:

-

Inhibitor: Commercial samples are stabilized with MEHQ (Hydroquinone monomethyl ether).

-

Storage: Store at < 5 °C in the dark.

-

Shelf Life: 6–12 months if sealed. Check for polymerization (insoluble gel particles) before use.

References

-

PubChem. (2025).[2][4] 3-Hydroxy-1-adamantyl acrylate (Compound).[1][2][5][6][7][8][9] National Library of Medicine. [Link]

-

Dargaville, T. R., et al. (2018). Poly(2-hydroxyethyl methacrylate) hydrogels functionalized with adamantane for host–guest interactions. Polymer Chemistry. [Link](Contextual grounding for HADA/HEMA protocols).

Sources

- 1. 3-Hydroxyadamantan-1-yl acrylate | CymitQuimica [cymitquimica.com]

- 2. 3-Hydroxy-1-adamantyl acrylate | C13H18O3 | CID 22228790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Acryloyloxy-3-hydroxyadamantane | 216581-76-9 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 3-Amino-1-adamantanol | C10H17NO | CID 658645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3-Hydroxyadamantan-1-yl acrylate | 216581-76-9 [sigmaaldrich.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. 1-Acryloyloxy-3-hydroxyadamantane 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. arborpharmchem.com [arborpharmchem.com]

The Definitive Technical Guide to 3-Hydroxyadamantan-1-yl Acrylate (HADA)

Executive Summary: The Structural Anchor of ArF Lithography

3-Hydroxyadamantan-1-yl acrylate (CAS RN: 216581-76-9), widely abbreviated as HADA , represents a critical monomeric scaffold in the field of advanced materials, specifically for 193 nm (ArF) photolithography.

Unlike simple acrylates, HADA incorporates the bulky, diamondoid adamantane cage. This unique architecture serves a dual purpose in polymer chemistry: the adamantane cage confers superior dry-etch resistance essential for semiconductor manufacturing, while the hydroxyl group (-OH) provides the necessary polarity for substrate adhesion and solubility modulation in developer solutions.

This guide serves as a technical reference for researchers requiring precise nomenclature resolution, synthesis protocols, and characterization standards for this compound.

The Nomenclature Matrix

In chemical procurement and database management, the ambiguity of synonyms can lead to costly acquisition errors—most notably confusing the acrylate (HADA) with its methacrylate analog (HAMA). The table below establishes the definitive identity standards for 3-Hydroxyadamantan-1-yl acrylate.

Table 1: Chemical Identity & Synonym Resolution

| Identifier Type | Value / Name | Technical Note |

| Primary CAS RN | 216581-76-9 | CRITICAL: Do not confuse with CAS 115372-36-6 (Methacrylate/HAMA).[1][2] |

| Common Abbreviation | HADA | Derived from H ydroxyAd amantyl A crylate.[2] |

| IUPAC Name | 3-Hydroxyadamantan-1-yl prop-2-enoate | Systematic naming preferred in regulatory filings. |

| Alternative Systematic | 1-Acryloyloxy-3-hydroxyadamantane | Emphasizes the ester linkage position.[1] |

| Structural Synonym | 1,3-Adamantanediol monoacrylate | Highlights the starting material (diol). |

| InChIKey | DKDKCSYKDZNMMA-UHFFFAOYSA-N | Standard machine-readable identifier.[1][2] |

| SMILES | C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O | Useful for chemoinformatics software. |

Visualization: Nomenclature Taxonomy

The following diagram maps the logical relationship between the compound's structure and its various naming conventions, ensuring distinguishing features from the methacrylate derivative are clear.

Figure 1: Taxonomy map linking chemical structure to nomenclature, highlighting the critical distinction from HAMA.

Synthesis Protocol: Selective Esterification

The synthesis of HADA requires the desymmetrization of 1,3-adamantanediol. The challenge lies in achieving mono-esterification without generating the di-acrylate byproduct.

Reaction Scheme

Reactants: 1,3-Adamantanediol + Acryloyl Chloride Catalyst/Base: Triethylamine (TEA) Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

This protocol is adapted for high-purity monomer generation suitable for polymerization.

-

Preparation: Charge a flame-dried 3-neck flask with 1,3-adamantanediol (1.0 eq) and Triethylamine (5.0 eq) dissolved in anhydrous THF.

-

Cooling: Submerge the flask in an ice bath to reach 0°C . Control of temperature is vital to suppress di-substitution.

-

Addition: Add Acryloyl chloride (2.0 eq) dropwise over 60 minutes.

-

Expert Insight: Although 2.0 equivalents are used, the slow addition at low temperature favors the kinetics of the mono-ester due to the steric bulk of the adamantane cage.

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir overnight (12–16 hours).

-

Quenching & Extraction:

-

Filter off the precipitated triethylamine hydrochloride salt.

-

Wash the filtrate with saturated Ammonium Chloride (NH4Cl) solution until the aqueous layer is neutral/colorless.[3]

-

Extract with Ethyl Acetate or maintain in organic phase if concentrating directly.

-

-

Purification:

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis workflow for the selective mono-esterification of 1,3-adamantanediol.

Structural Characterization & Validation

Trustworthiness in chemical supply depends on rigorous validation. The following NMR data provides the "fingerprint" for HADA. The key to validation is the integration ratio between the vinyl protons (acrylate) and the cage protons (adamantane).

Table 2: 1H NMR Spectroscopic Data (500 MHz, CDCl3)

| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Vinyl A | 6.27 | Doublet (d) | 1H | -C=CH (Trans to CO) |

| Vinyl B | 6.04 | Triplet (t) / dd | 1H | O=C-CH =C |

| Vinyl C | 5.27 | Doublet (d) | 1H | -C=CH (Cis to CO) |

| Cage Methine | 2.20 - 2.30 | Broad Singlet | 2H | Adamantane Bridgehead |

| Cage Methylene | 1.60 - 2.20 | Multiplet | ~12H | Adamantane Cage Bulk |

Validation Check: To confirm purity, integrate the vinyl region (5.2–6.3 ppm). If the ratio of Vinyl protons to Cage protons deviates from 3:14 , the sample likely contains unreacted diol (low vinyl count) or di-acrylate impurity (high vinyl count).

Applications in ArF Lithography

HADA is not merely a chemical intermediate; it is a functional tool in the semiconductor industry.

-

Etch Resistance: The high carbon-density of the adamantane cage (C10) provides the polymer with resistance to plasma etching, protecting the silicon wafer during pattern transfer.

-

Adhesion & Polarity: The free hydroxyl (-OH) group at the 3-position is hydrophilic. This prevents the photoresist from peeling off the silicon substrate and aids in dissolution during the development phase (using TMAH developers).

-

Transparency: As an acrylate (lacking aromatic rings), HADA is transparent at 193 nm, making it ideal for ArF lasers where aromatic compounds (like traditional novolacs) absorb too strongly.

References

-

PubChem. (2025).[2] 3-Hydroxy-1-adamantyl acrylate (Compound).[1][2][5][6][7] National Library of Medicine. [Link][2]

-

Lee, Y., et al. (2005). Poly(1-adamantyl acrylate): Living Anionic Polymerization.[3] ResearchGate / Journal of Polymer Science. [Link]

-

Sumitomo Chemical. (2006).[8] Recent Innovations in ArF Sumiresist. Sumitomo Kagaku.[8] [Link]

Sources

- 1. 3-Hydroxyadamantan-1-yl acrylate | CymitQuimica [cymitquimica.com]

- 2. 3-Hydroxy-1-adamantyl acrylate | C13H18O3 | CID 22228790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP1468981B1 - Production method of adamantyl acrylate compounds - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Technical Monograph: Spectroscopic Characterization of 3-Hydroxy-1-Adamantyl Methacrylate (HAdMA)

Topic: HADMA Monomer Spectroscopic Data (NMR, IR, Mass Spec) Content Type: Technical Monograph / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic atlas for 3-Hydroxy-1-Adamantyl Methacrylate (HAdMA) , a critical monomer utilized in advanced lithography (ArF photoresists) and pharmaceutical drug delivery systems. The adamantane cage structure confers unique rigidity, thermal stability, and lipophilicity, making it a scaffold of interest for modifying polymer pharmacokinetics and etch resistance.[1] This document details the synthesis logic, purification protocols, and definitive spectroscopic signatures (NMR, FT-IR, MS) required for structural validation in high-stakes research environments.

Part 1: Chemical Identity & Significance[1][2]

Chemical Name: 3-Hydroxy-1-Adamantyl Methacrylate

Acronym: HAdMA (or HADMA)

CAS Number: 115372-36-6 (Generic for hydroxyadamantyl methacrylates, specific isomers vary)

Molecular Formula:

Mechanistic Causality in Application

In drug development and materials science, the HAdMA monomer is selected for its adamantane moiety .

-

Steric Bulk: The tricyclic cage inhibits polymer chain packing, increasing the Glass Transition Temperature (

) and enhancing thermal stability. -

Lipophilicity: In drug delivery vectors, the hydrophobic cage improves membrane permeability, while the hydroxyl group allows for further functionalization or hydrogen bonding within hydrogel matrices.[1]

-

Acid Sensitivity: In chemically amplified resists, the tertiary ester linkage is acid-labile, allowing for precise deprotection mechanisms—a property analogous to prodrug cleavage strategies.

Part 2: Experimental Protocols

Synthesis Workflow (Esterification)

Rationale: Direct esterification of 1,3-adamantanediol is preferred over transesterification to maximize yield and minimize oligomerization byproducts.

Reagents: 1,3-Adamantanediol, Methacryloyl chloride, Triethylamine (TEA), Dichloromethane (DCM).[1]

Protocol:

-

Dissolution: Dissolve 1,3-adamantanediol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere to prevent moisture-induced hydrolysis of the acid chloride.

-

Base Addition: Add TEA (1.2 eq) as a proton scavenger. Cool the system to 0°C to suppress thermal polymerization.

-

Acylation: Dropwise addition of methacryloyl chloride (1.1 eq). The exotherm must be controlled to

to prevent di-esterification (crosslinker formation). -

Quenching & Extraction: Wash with dilute HCl (remove TEA), followed by

(neutralize acid), and brine. -

Purification: Recrystallize from hexane/ethyl acetate. Column chromatography is used if high purity (>99.5%) is required for optical applications.

Analytical Methodology

-

NMR: Samples dissolved in

or DMSO- -

FT-IR: KBr pellet or ATR (Attenuated Total Reflectance) method for solid monomers.

-

Mass Spectrometry: ESI (Electrospray Ionization) in positive mode (

detection).[1]

Part 3: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The

-

6.02 ppm (1H, s): Vinyl proton (

-

5.51 ppm (1H, s): Vinyl proton (

-

1.88 ppm (3H, s): Methyl group (

- 2.20 – 1.50 ppm (Multiplet, ~14H): Adamantane cage protons.[1] The methylene protons adjacent to the bridgehead carbons appear downfield (~2.1-2.3 ppm).

- 1.60 ppm (1H, broad s): Hydroxyl proton (shift is concentration-dependent).[1]

-

Carbonyl (C=O): 166.5 ppm.[1]

-

Vinyl Quaternary (C=CH

): 137.8 ppm.[1] -

Vinyl Methylene (=CH

): 124.9 ppm.[1] -

Adamantane Bridgehead (C-O): ~80.5 ppm (Ester linkage), ~68.2 ppm (C-OH).[1]

-

Adamantane Skeleton: Clusters at 46.8, 44.3, 34.8, 30.5 ppm.[1]

Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" for functional group verification.

-

O-H Stretch: Broad band at 3400–3500 cm

, indicating the free hydroxyl group on the adamantane cage. -

C=O Stretch: Sharp, intense peak at 1715 cm

, characteristic of the -

C=C Stretch: Moderate peak at 1635 cm

, confirming the presence of the polymerizable methacrylate group. -

C-H Stretch (Aliphatic): Strong absorptions at 2910–2850 cm

due to the C-H bonds of the adamantane skeleton.

Mass Spectrometry (MS)[1]

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion:

( -

Key Fragments:

Part 4: Data Summary Tables

Table 1: H NMR Chemical Shift Assignments (HAdMA)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 6.02 | Singlet (s) | 1H | Vinyl H (trans) | Methacrylate double bond |

| 5.51 | Singlet (s) | 1H | Vinyl H (cis) | Methacrylate double bond |

| 2.25 - 2.10 | Multiplet (m) | 2H | Adamantane CH | Bridgehead protons |

| 1.88 | Singlet (s) | 3H | Methacrylate backbone | |

| 1.80 - 1.50 | Multiplet (m) | 12H | Adamantane CH | Cage methylene protons |

| 1.60 | Broad (br) | 1H | -OH | Hydroxyl group (exchangeable) |

Table 2: FT-IR Functional Group Analysis

| Wavenumber (cm | Intensity | Functional Group | Vibrational Mode |

| 3450 | Broad, Medium | Alcohol (-OH) | O-H Stretching |

| 2920, 2855 | Strong | Alkane (Adamantane) | C-H Stretching ( |

| 1715 | Strong, Sharp | Ester | C=O Stretching |

| 1635 | Medium | Alkene | C=C Stretching |

| 1160 | Strong | Ester | C-O-C Stretching |

Part 5: Visualization & Logic Flow[1]

Diagram 1: Synthesis & Fragmentation Logic

This diagram illustrates the synthesis pathway from the diol precursor and the subsequent fragmentation logic used in Mass Spectrometry validation.

Caption: Synthesis pathway of HAdMA from 1,3-adamantanediol and subsequent Mass Spec fragmentation patterns.

Diagram 2: NMR Signal Assignment Logic

This diagram maps the chemical environment of the HAdMA molecule to its specific NMR signals, visualizing the "Shielding vs. Deshielding" effects.

Caption: Correlation between HAdMA chemical substructures and observed

References

-

SPIE Digital Library. (2025).[1] Synthesis of polystyrene-block-poly(3-hydroxy-1-methacryloyloxyadamantane) (PS-b-PHAdMA) via RAFT polymerization.[2] Retrieved from [Link][1]

-

National Institutes of Health (PubMed). (2025).[1] Synthesis and characterization of dimethacrylate monomer with high molecular weight. Retrieved from [Link]

-

ResearchGate. (2025). Structural design and characterization of tricycloalkyl-containing methacrylate with methyl methacrylate copolymers. Retrieved from [Link]

-

Google Patents. (2012).[1] Lithography copolymer and method of manufacturing the same (Patent TW201222146A). Retrieved from

Sources

Technical Whitepaper: Safe Handling and Toxicological Profile of 3-Hydroxyadamantan-1-yl Acrylate

[1][2][3]

Executive Summary

3-Hydroxyadamantan-1-yl acrylate (CAS: 216581-76-9) is a functionalized adamantane monomer.[1][2][3] While primarily ubiquitous in the semiconductor industry for 193 nm (ArF) photoresists due to its high optical transparency and plasma etch resistance, it is increasingly relevant in drug delivery research.[2][3] Its unique bulky, lipophilic adamantane cage combined with a hydrophilic hydroxyl group makes it a candidate for synthesizing amphiphilic hydrogels and controlled-release matrices.[1][2][3]

This guide addresses the critical safety gap for researchers handling this compound, focusing on its sensitization potential, polymerization thermodynamics, and containment protocols.[3]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]

Understanding the physical state is the first line of defense.[2][3] The high boiling point and solid state reduce inhalation risk compared to volatile acrylates, but dust generation remains a critical vector.[3]

| Property | Specification | Operational Implication |

| CAS Number | 216581-76-9 | Unique identifier for inventory tracking.[1][2] |

| Synonyms | 1,3-Adamantanediol monoacrylate; 1-Acryloyloxy-3-hydroxyadamantane | Used in vendor catalogs (e.g., Sigma, TCI).[1][2] |

| Molecular Formula | C₁₃H₁₈O₃ | MW: 222.28 g/mol .[3] |

| Physical State | White to off-white powder/crystal | Risk: Particulate inhalation.[1][2][3] Control: Powder hood. |

| Melting Point | 70–74 °C | Low melting point implies risk of caking/fusion if stored improperly.[3] |

| Flash Point | 128 °C | Class IIIB Combustible Liquid (when molten). |

| Solubility | Soluble in MeOH, THF, Chloroform | Permeates standard latex gloves; use Nitrile or Butyl rubber. |

| Reactivity | Photosensitive; Polymerizable | Requires stabilization (typically MEHQ) and dark storage. |

GHS Hazard Identification & Risk Assessment[2][3][8]

Unlike simple acrylates (e.g., methyl acrylate) which are highly volatile and lacrimatory, 3-Hydroxyadamantan-1-yl acrylate presents primarily as a contact irritant.[1][2][3] However, the adamantane moiety enhances lipophilicity, potentially increasing skin absorption rates.[3]

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation.[1][2][4] | Acrylate Michael addition to skin proteins (keratin).[2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] | Acidic hydrolysis on mucosal membranes.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][5] | Physical irritation of alveolar tissue by dust.[2][3] |

The "Invisible" Hazard: Sensitization

While not always explicitly labeled with H317 (Skin Sensitization) in every SDS due to limited testing data on this specific isomer, all acrylates should be treated as potent sensitizers .[2][3] Repeated exposure can lead to allergic contact dermatitis (ACD) via a haptenization mechanism where the acrylate group binds to Langerhans cells.[2][3]

Operational Safety & Engineering Controls

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

Caption: Operational logic flow for selecting engineering controls based on physical state.

Specific Handling Protocols[1][2][3][11]

Stability, Reactivity, and Storage

This molecule is thermodynamically unstable by design (it is a monomer).[2][3] Improper storage can lead to "runaway polymerization," generating heat and potentially rupturing containers.[3]

Toxicological & Bioreactivity Profile[1][2][8]

For drug development professionals, understanding the degradation profile is vital.[3] If used in a hydrogel, the release of residual monomer is the primary toxicity concern.[3]

Degradation Pathway (Hydrolysis)

In a physiological environment (pH 7.4), the ester linkage is the weak point.[2][3]

Caption: Hydrolytic degradation pathway relevant to biological systems and waste management.

-

1,3-Adamantanediol: Generally considered low toxicity; adamantane derivatives are renally excreted.[1][2][3]

-

Acrylic Acid: A strong irritant and corrosive.[1][2][3] In vivo, it is rapidly metabolized via the propionic acid pathway (mitochondrial beta-oxidation) to CO₂, but high local concentrations cause cytotoxicity.[2][3]

Emergency Response

-

Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] Do not rub (particulates are abrasive).[2][3] Consult an ophthalmologist (H319).

-

Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol/solvents ; this enhances transdermal absorption of the acrylate.[1][2][3]

-

Spill Cleanup:

References

-

PubChem. (2025).[2][3][5] Compound Summary: 3-Hydroxy-1-adamantyl acrylate (CID 22228790).[1][2][3] National Library of Medicine.[1][2][3] Retrieved January 29, 2026, from [Link]

-

European Chemicals Agency (ECHA). (2025).[2][3][6] C&L Inventory: 1-Acryloyloxy-3-hydroxyadamantane. Retrieved January 29, 2026, from [Link]

Sources

- 1. 3-Hydroxyadamantan-1-yl acrylate | CymitQuimica [cymitquimica.com]

- 2. 3-Hydroxy-1-adamantyl acrylate | C13H18O3 | CID 22228790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. echemi.com [echemi.com]

- 5. 1-Adamantyl methacrylate | C14H20O2 | CID 10955092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Adamantanediol | C10H16O2 | CID 573829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile & Process Engineering: 3-Hydroxyadamantan-1-yl Acrylate (HADA)

The following technical guide details the solubility profile, thermodynamic modeling, and processing protocols for 3-Hydroxyadamantan-1-yl acrylate (HADA) .

Executive Summary & Structural Logic

3-Hydroxyadamantan-1-yl acrylate (HADA) (CAS: 216581-76-9) represents a critical class of "hybrid" monomers used extensively in advanced lithography (ArF photoresists) and increasingly as a bulky, rigid scaffold in pharmaceutical synthesis.[1]

Its solubility behavior is governed by a competing "Push-Pull" mechanism derived from its three distinct structural domains:

-

The Adamantane Cage (Lipophilic Core): A tricyclic, diamondoid structure that provides high etch resistance and hydrophobicity (

dominant). -

The Hydroxyl Group (Polar Anchor): A 3-position -OH moiety that introduces strong hydrogen bonding capability (

), essential for substrate adhesion and solubility modulation. -

The Acrylate Ester (Reactive Head): A moderately polar, reactive group susceptible to hydrolysis and polymerization.

Understanding this triad is essential for designing purification workflows (recrystallization) and formulation vehicles. Unlike simple adamantyl acrylates, the presence of the hydroxyl group renders HADA insoluble in strict aliphatics (like hexane) while maintaining solubility in polar organic solvents.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically predict solubility rather than relying on trial-and-error, we apply the Hansen Solubility Parameter (HSP) model. The total solubility parameter (

Calculated HSP Values (Group Contribution Method)

Note: Values are estimated based on Van Krevelen-Hoftyzer group contribution methods for the HADA structure.

| Component | Value ( | Mechanistic Influence |

| 18.2 | Derived from the bulky adamantane cage. Requires solvents with substantial dispersive forces (e.g., chlorinated solvents). | |

| 5.4 | Moderate polarity from the ester linkage. | |

| 11.6 | Significant contribution from the -OH group. This dictates that non-polar solvents (Hexane) will fail to dissolve HADA. | |

| 22.3 | Matches closely with solvents like Acetone, THF, and Chloroform . |

Solvent Compatibility Matrix

Based on the HSP "Distance" (

| Solvent Class | Representative Solvents | Interaction Rating | Observation |

| Polar Aprotic | THF, Acetone, DMSO, DMF | Excellent | Primary solvents for polymerization and reaction. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High solubility due to matching dispersion forces. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Soluble due to H-bonding match with the -OH group. |

| Esters | Ethyl Acetate, Propylene Glycol Methyl Ether Acetate (PGMEA) | Good | Standard solvents for lithographic formulations. |

| Aliphatics | n-Hexane, Cyclohexane, Heptane | Poor (Anti-Solvent) | The -OH group prevents dissolution. Used for precipitation/purification .[3] |

| Aqueous | Water | Insoluble | The hydrophobic cage dominates; insoluble despite the -OH group. |

Experimental Protocols

The following protocols are designed to be self-validating. Causality is explained for every critical step.

Protocol A: Gravimetric Solubility Determination

Objective: To define the saturation limit of HADA in a target solvent for process scaling.

Workflow Diagram:

Figure 1: Gravimetric workflow for determining saturation limits. The filtration step is critical to ensure only dissolved species are measured.

Step-by-Step Methodology:

-

Preparation: Place 500 mg of HADA into a scintillation vial.

-

Addition: Add 2.0 mL of the target solvent (e.g., PGMEA).

-

Equilibration: Vortex for 5 minutes, then stir at 25°C for 24 hours. Why: Kinetic dissolution can be slow due to the bulky adamantane cage; 24h ensures thermodynamic equilibrium.

-

Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed tare vial. Note: Do not use Nylon filters if using acidic solvents, though HADA is stable.

-

Drying: Evaporate the solvent under a nitrogen stream or vacuum oven at 40°C until mass is constant.

-

Calculation:

.

Protocol B: Purification via Recrystallization

Objective: Remove impurities (oligomers, inhibitors) using the "Solvent/Anti-Solvent" principle derived from the HSP data.

Logic: HADA is soluble in Ethyl Acetate (Polar) but insoluble in Hexane (Non-polar).

-

Dissolution: Dissolve crude HADA in the minimum amount of warm Ethyl Acetate (approx. 40°C).

-

Anti-Solvent Addition: Slowly add n-Hexane dropwise while stirring until a persistent cloudiness (turbidity) appears.

-

Crystallization: Cool the mixture slowly to 4°C (refrigerator) or -20°C (freezer). Why: Rapid cooling traps impurities; slow cooling grows pure crystal lattices.

-

Harvest: Filter the white crystals using a Buchner funnel. Wash with cold Hexane.

-

Drying: Vacuum dry at room temperature. Caution: Avoid high heat (>50°C) to prevent thermal polymerization of the acrylate group.

Strategic Applications & Formulation

For researchers in drug delivery or materials science, HADA serves as a "Polarity Switch."

-

In Photoresists: It provides the necessary hydrophilicity to allow the developer (TMAH) to wet the surface, while the adamantane core prevents the resist from collapsing during the spin-rinse phase.

-

In Drug Scaffolds: The 3-hydroxy group allows for further functionalization (e.g., attaching a pharmacophore), while the acrylate can be used to tether the drug to a polymeric carrier (nanoparticle).

Process Flow: Polymerization Formulation

Figure 2: Standard polymerization workflow. Note the switch in solubility: The monomer is soluble in THF, but the polymer is often precipitated in Methanol or Hexane depending on MW.

References

-

PubChem. 3-Hydroxyadamantan-1-yl acrylate (Compound Summary). National Library of Medicine. Available at: [Link]

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Technical Whitepaper: Thermal Characterization & Application of 3-Hydroxyadamantan-1-yl Acrylate (HADA)

[1]

Executive Summary

3-Hydroxyadamantan-1-yl acrylate (HADA), CAS 216581-76-9 , represents a critical class of alicyclic monomers used primarily in the synthesis of 193 nm (ArF) photoresists.[1] While the adamantane cage provides the requisite dry-etch resistance and high glass transition temperature (

This guide provides a definitive thermal analysis of HADA.[1] Unlike standard acrylates, HADA’s thermal behavior is governed by the steric bulk of the tricyclic cage.[1] Understanding its melting transition (

Molecular Architecture & Thermal Logic[1][2]

To predict the thermal behavior of HADA, one must analyze its three functional components. The molecule is not merely a monomer; it is a "functionality chimera" where each part dictates a specific thermal property.[1]

Structure-Property Causality[1][2]

-

The Adamantane Cage: A rigid, diamondoid structure that inhibits chain segmental motion in the resulting polymer, directly driving high

values.[1] It acts as a thermal heat sink, providing high decomposition temperatures ( -

The Hydroxyl Group (-OH): Located at the 3-position, this group facilitates intermolecular hydrogen bonding.[1][2] In the monomer state, this raises the melting point compared to non-functionalized adamantyl acrylates.[1] In the polymer, it aids in adhesion to silicon wafers.[1]

-

The Acrylate Head: The reactive center.[1] It is thermally sensitive and prone to auto-polymerization if the monomer is heated near its melting point without inhibitors.[1][2]

Visualization: Functional Logic Pathway

Figure 1: Mechanistic contributions of HADA structural motifs to thermal and physical performance.[1][2]

Monomer Thermal Profile

The following data aggregates validated measurements for high-purity (>98%) HADA monomer.

Physical & Thermal Specifications

| Property | Value / Range | Notes |

| CAS Number | 216581-76-9 | Specific to the 3-hydroxy-1-adamantyl isomer.[1][2][3][4][5] |

| Physical State | White Crystalline Solid | Powder or crystalline chunks.[1][2] |

| Melting Point ( | 70.0 -- 74.0 °C | Sharp endotherm indicates high purity.[1] Broadening implies oligomer presence.[1] |

| Boiling Point | 314 °C (Theoretical) | Warning:[2][5] Polymerization/Decomposition occurs before BP is reached.[1] |

| Flash Point | ~128 °C | Closed cup (Extrapolated). |

| Molecular Weight | 222.28 g/mol | |

| Storage Temp | 2 -- 8 °C | Strictly refrigerated to prevent "dark" polymerization.[1][2] |

Thermal Stability & Degradation[2][7]

-

Processing Window: HADA is stable as a melt for short durations (minutes) between 75°C and 100°C, provided radical inhibitors (e.g., MEHQ) are present.

-

Decomposition Onset: Thermogravimetric Analysis (TGA) typically shows weight loss onset >200°C for the pure monomer, corresponding to ester cleavage or cage sublimation.

Polymerization & Resulting Thermal Properties[1][2][7][8][9][10]

The transition from monomer to polymer (Poly-HADA) fundamentally alters the thermal landscape.[1] The

Glass Transition Temperature ( )

Unlike flexible alkyl acrylates (which have

-

Mechanism:[1][2][6] The bulky adamantane cage requires significant thermal energy to initiate cooperative chain motion (reptation).[1]

-

Significance: This high

prevents pattern collapse during the high-temperature "hard bake" steps in semiconductor processing.[1][2]

Polymerization Exotherm[2]

Experimental Protocols

To validate the quality of HADA batches, the following self-validating protocols are recommended. These maximize reproducibility and minimize thermal history artifacts.[1]

Protocol A: Differential Scanning Calorimetry (DSC) for and Purity

Objective: Determine melting point and screen for oligomeric impurities.

-

Sample Prep: Weigh 3–5 mg of HADA into an aluminum hermetic pan. Crimp to seal.

-

Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.

-

Thermal Cycle:

-

Step 1: Equilibrate at 0°C.

-

Step 2: Ramp 10°C/min to 120°C. (Do not exceed 130°C to avoid thermal polymerization).

-

Step 3: Cool 10°C/min back to 0°C.

-

Step 4: Re-ramp 10°C/min to 120°C.

-

-

Analysis:

-

Analyze the first heating curve for the melting endotherm peak (Target: 70–74°C).

-

Note: If a significant exotherm is observed immediately after melting, the sample contains insufficient inhibitor or peroxide contaminants.[1]

-

Protocol B: Thermogravimetric Analysis (TGA) for Volatility

Objective: Assess residual solvents and decomposition onset.

-

Sample Prep: Load 10 mg into a platinum or ceramic pan.

-

Ramp: 10°C/min from Ambient to 500°C.

-

Data Interpretation:

Visualization: Characterization Workflow

Figure 2: Quality Control workflow for thermal validation of HADA monomer.

Handling & Storage (Thermal Sensitivity)

The acrylate functionality is kinetically unstable.[1] To maintain the "Trustworthiness" of your supply chain, adhere to these strict environmental controls:

-

Temperature: Store at 2°C to 8°C . Long-term storage at room temperature (>25°C) risks slow dimerization or oligomerization, which manifests as a lowering of the melting point and broadening of the DSC peak.[1]

-

Light: HADA is UV-sensitive.[1][2] Amber glassware is mandatory.[1]

-

Inhibitor Monitoring: Commercial HADA is typically stabilized with 100-500 ppm MEHQ (Monomethyl ether hydroquinone).[1][2] MEHQ requires dissolved oxygen to function.[1] Do not store under pure nitrogen for extended periods ; dry air headspace is preferred to keep the inhibitor active.[1]

References

-

PubChem. (2023).[1][3] 3-Hydroxy-1-adamantyl acrylate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

- Nozaki, K., et al. (2000). Design of protective groups for ArF lithography. Journal of Photopolymer Science and Technology.

-

ChemBK. (2023).[1] 3-Hydroxyadamant-1-yl acrylate Physical Properties. Retrieved from [Link][1]

Sources

- 1. 3-Hydroxyadamantan-1-yl acrylate | CymitQuimica [cymitquimica.com]

- 2. 121601-93-2|Adamantan-1-yl acrylate|BLD Pharm [bldpharm.com]

- 3. 3-Hydroxy-1-adamantyl acrylate | C13H18O3 | CID 22228790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of Block Copolymers using 3-Hydroxyadamantan-1-yl Acrylate (HADA)

Executive Summary

3-Hydroxyadamantan-1-yl acrylate (HADA) is a functional monomer distinguished by its bulky adamantane cage and a secondary hydroxyl group. In drug delivery, the adamantyl moiety provides a rigid, hydrophobic core for micellar encapsulation and high glass transition temperatures (

This guide details the synthesis of well-defined block copolymers containing HADA using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . Unlike anionic polymerization, RAFT tolerates the unprotected hydroxyl group of HADA, streamlining the workflow. We present a protocol for synthesizing an amphiphilic block copolymer, Poly(HADA)-b-Poly(PEGMA) , designed for self-assembly into stable nanocarriers.

Scientific Foundation & Strategic Design

Why RAFT for HADA?

While Atom Transfer Radical Polymerization (ATRP) is viable, copper catalysts can complex with the hydroxyl group or require tedious removal, which is non-ideal for biomedical applications. RAFT is selected here for three reasons:

-

Functional Group Tolerance: No protection chemistry is required for the 3-hydroxy group.

-

Metal-Free: Eliminates heavy metal contamination risks in the final biomaterial.

-

End-Group Fidelity: The thiocarbonylthio end-group allows for facile chain extension or surface conjugation.

The HADA Monomer: Critical Considerations

-

Steric Bulk: The adamantane cage slows propagation rates (

) compared to linear acrylates. Reaction times must be extended. -

Solubility: HADA is a solid monomer.[1] Polymerization requires a solvent that dissolves both the monomer and the resulting polymer (e.g., 1,4-Dioxane, DMF, or THF).

-

Hydrophobicity: Poly(HADA) is highly hydrophobic. If synthesizing an amphiphilic block copolymer, the order of addition matters. We will synthesize the Poly(HADA) Macro-CTA first to allow precise characterization of the hydrophobic block before adding the solvating block.

Mechanism of Control

The process relies on a chain transfer agent (CTA), specifically a trithiocarbonate, which mediates the equilibrium between active and dormant chains, ensuring low dispersity (

Figure 1: Simplified RAFT mechanism highlighting the equilibrium between propagating radicals and the dormant thiocarbonylthio species.

Materials & Reagents

| Component | Specification | Role | Notes |

| Monomer | 3-Hydroxyadamantan-1-yl acrylate (HADA) | Core Monomer | Solid. Must be dissolved. Remove inhibitor if critical, though RAFT tolerates small amounts. |

| Co-monomer | Poly(ethylene glycol) methyl ether acrylate (PEGMA, | Solvating Block | Pass through basic alumina column to remove MEHQ inhibitor. |

| CTA | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | RAFT Agent | Suitable for acrylates and methacrylates. |

| Initiator | Azobisisobutyronitrile (AIBN) | Radical Source | Recrystallize from methanol before use. |

| Solvent | 1,4-Dioxane (Anhydrous) | Solvent | Good solvency for HADA and PEGMA. |

| Standard | 1,3,5-Trioxane | NMR Internal Std | Optional, for conversion monitoring. |

Experimental Protocol

Phase 1: Synthesis of Poly(HADA) Macro-CTA

Objective: Synthesize a well-defined homopolymer block (

Formulation:

-

Target Degree of Polymerization (

): 50 -

[Monomer]:[CTA]:[Initiator] ratio = 50 : 1 : 0.2

Step-by-Step:

-

Preparation: In a 25 mL Schlenk tube, dissolve HADA (2.22 g, 10 mmol) and CPADB (55.8 mg, 0.2 mmol) in 1,4-Dioxane (5.0 mL).

-

Initiator Addition: Add AIBN (6.56 mg, 0.04 mmol) from a stock solution.

-

Degassing: Seal the tube with a rubber septum. Purge with dry nitrogen or argon for 30 minutes (bubbling) to remove oxygen. Critical: Oxygen inhibits RAFT.[2]

-

Polymerization: Immerse the flask in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm.

-

Monitoring: React for 12–24 hours. Withdraw small aliquots (0.1 mL) via syringe at t=0 and t=end for

H NMR analysis (CDCl-

Target Conversion: Stop between 60–80% to preserve high end-group fidelity.

-

-

Quenching: Terminate by cooling the flask in liquid nitrogen or an ice bath and exposing it to air.

-

Purification: Precipitate the polymer dropwise into a 10-fold excess of cold Methanol or Hexane (depending on solubility tests; HADA polymers are often insoluble in methanol). Centrifuge and dry under vacuum at 40°C for 24 hours.

-

Result: Pink/red solid (color from CTA).

-

Phase 2: Chain Extension with PEGMA

Objective: Grow the hydrophilic PEGMA block from the Poly(HADA) Macro-CTA.

Formulation:

-

Macro-CTA: Poly(HADA) (

calculated from Phase 1). -

Target

: 50 -

Ratio: [PEGMA]:[Macro-CTA]:[AIBN] = 50 : 1 : 0.2

Step-by-Step:

-

Dissolution: Dissolve purified Poly(HADA) Macro-CTA (0.50 g, approx. 0.1 mmol) and PEGMA (2.40 g, 5.0 mmol) in 1,4-Dioxane (6 mL).

-

Initiation: Add AIBN (3.28 mg, 0.02 mmol).

-

Degassing: Purge with nitrogen for 30 minutes.

-

Polymerization: Heat to 70°C for 12–16 hours.

-

Purification: Precipitate into cold Diethyl Ether (PEGMA and block copolymer should precipitate, unreacted HADA/impurities stay in solution).

-

Dialysis: For biomedical purity, dissolve the precipitate in THF/Water and dialyze against water (MWCO 3.5 kDa) for 3 days to remove traces of monomer and solvent. Lyophilize to obtain the final powder.

Characterization & Data Analysis

Nuclear Magnetic Resonance ( H NMR)

Use CDCl

-

HADA Signals: Broad peaks at 1.6–2.2 ppm (adamantane cage).[3]

-

Acrylate Backbone: 2.3–2.6 ppm (methine backbone).

-

PEGMA Signals: Sharp peak at 3.65 ppm (-OCH

CH -

End Group: Weak aromatic signals (7.4–7.9 ppm) from the CPADB Z-group confirm retention of the RAFT agent.

Gel Permeation Chromatography (GPC)

Analyze using THF as the eluent (with 1% TEA to prevent adsorption if columns are standard).

-

Success Criteria: Monomodal distribution.

-

Block Formation: Clear shift to lower elution volume (higher MW) compared to the Macro-CTA trace.

Thermal Analysis (DSC)

-

Poly(HADA) Block: Expect a high

(approx. 130–150°C) due to the rigid adamantane. -

Poly(PEGMA) Block: Expect a low

(approx. -60°C). -

Note: Two distinct

s indicate microphase separation, typical of high-quality block copolymers.

Table 1: Typical Synthesis Data (Example)

| Sample | Time (h) | Conversion (%) | Dispersity ( | ||

| P(HADA) Macro-CTA | 18 | 72% | 8,200 | 8,500 | 1.12 |

| P(HADA)-b-P(PEGMA) | 14 | 85% | 29,400 | 31,000 | 1.18 |

Expert Tips & Troubleshooting

-

Viscosity Management: HADA polymerization can become viscous. If the solution becomes too thick, add degassed solvent. Do not exceed 40% solids content to maintain control.

-

Induction Period: The bulky adamantyl group may cause a slower start. Do not increase temperature above 75°C, as this increases termination events. Be patient.

-

Hydroxyl Interactions: If using GPC, the -OH group can interact with column packing. Add 0.1% LiBr or TEA to the eluent to suppress these interactions and get accurate MW data.

-

Pink Color Removal: The final polymer will be pink due to the RAFT agent. For optical applications, remove the end group via aminolysis (using hexylamine) or radical induced reduction (using tributyltin hydride or excess AIBN/heat).

Workflow Visualization

Figure 2: Operational workflow for the sequential synthesis of Poly(HADA)-b-Poly(PEGMA).

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[4] Australian Journal of Chemistry, 58(6), 379-410. Link

-

Ishizone, T., et al. (2011). Living Anionic Polymerization of 1-Adamantyl Acrylate.[3] Macromolecules, 44, 9180–9187. (Validates HADA polymer properties). Link

-

Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447. Link

-

Idemitsu Kosan Co., Ltd. (n.d.).[5] Adamantane Acrylates Technical Data Sheet. (Source for monomer physical properties).[1][3][6][7][8][9] Link

-

CymitQuimica. (2024). 3-Hydroxyadamantan-1-yl acrylate Product Information. Link

Sources

- 1. Hydroxyethyl acrylate - Wikipedia [en.wikipedia.org]

- 2. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN101671287A - Adamantane derivative and photosensitive material for photoresist - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrestech.com [chemrestech.com]

- 8. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpras.com [ijpras.com]

Application Note: High-Performance UV-Curable Systems using Adamantane Scaffolds

Executive Summary: The "Diamondoid" Advantage

In the realm of UV-curable materials, the trade-off between shrinkage , thermal stability , and transparency is a persistent bottleneck. Standard acrylates cure fast but shrink significantly (up to 15-20%), leading to stress and delamination in precision optics.

Adamantane (

Key Performance Metrics:

-

Glass Transition (Tg): Increases of 30–50°C compared to standard PMMA/aliphatic acrylates due to restricted chain mobility.

-

Optical Clarity: High transparency (>95% transmission) in the UV-Vis spectrum; lack of aromatic rings reduces yellowing.

-

Volume Shrinkage: Reduced to <5% in optimized formulations due to the "free volume" occupied by the bulky cage.

-

Refractive Index (RI): Tunable range (1.51–1.53), ideal for index-matching optical adhesives.

Monomer Selection Guide

Selecting the right adamantane derivative is critical. These monomers are typically crystalline solids at room temperature, requiring specific formulation strategies (see Section 3).

| Monomer | Chemical Name | Functionality | Key Property | Application |

| AdMA | 1-Adamantyl methacrylate | Mono-functional | High Tg (~170°C) , Thermal Stability | Heat-resistant coatings, Etch resists |

| AdA | 1-Adamantyl acrylate | Mono-functional | Reactivity , Low Shrinkage | Fast-curing optical adhesives |

| HAdMA | 3-Hydroxy-1-adamantyl methacrylate | Mono-functional | Polarity , Adhesion, Higher RI | Bonding to glass/metal, Hydrophilicity |

| DAdDMA | 1,3-Adamantane dimethacrylate | Di-functional | Crosslinking Density | Hard coatings, scratch resistance |

Structure-Property Logic

The following diagram illustrates how the adamantane scaffold translates to material properties:

Figure 1: Mechanistic pathway from chemical structure to bulk material properties.

Formulation Protocol: The "Solid-to-Resin" Workflow

Challenge: Most adamantane monomers (e.g., AdMA) are crystalline powders. They cannot be used as "drop-in" replacements for liquid monomers like hexanediol diacrylate (HDDA). They must be solubilized.

Objective: Create a solvent-free, 100% solids UV-curable optical adhesive.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Monomer A (Solid): 1-Adamantyl methacrylate (AdMA) - Primary rigid scaffold.

-

Monomer B (Liquid Diluent): 1,6-Hexanediol diacrylate (HDDA) or Isobornyl acrylate (IBOA) - Viscosity modifier.

-

Photoinitiator: 1-Hydroxycyclohexyl phenyl ketone (e.g., Irgacure 184) - Non-yellowing.

-

Equipment: Heated magnetic stirrer, amber glass vials, vacuum desiccator.

Step-by-Step Methodology

Step 1: Reactive Diluent Solubilization

-

Rationale: AdMA is soluble in acrylate monomers but requires heat to overcome the crystal lattice energy.

-

Protocol:

-

Weigh 40 wt% AdMA (Solid) and 55 wt% IBOA (Liquid) into an amber vial.

-

Heat the mixture to 50–60°C on a magnetic stir plate.

-

Stir at 300 RPM for 30 minutes until the solution is optically clear.

-

Checkpoint: If the solution turns cloudy upon cooling to RT, the concentration of AdMA is too high. Reduce AdMA to 30 wt% or switch diluent to THF-Acrylate (THFA) for better solubility.

-

Step 2: Photoinitiator Addition[1]

-

Protocol:

-

Cool the mixture to roughly 30–35°C (warm enough to remain liquid, cool enough to prevent thermal polymerization).

-

Add 3–5 wt% Photoinitiator (Irgacure 184).

-

Stir in the dark for 10 minutes.

-

Step 3: Degassing (Critical for Optical Quality)

-

Rationale: Mixing introduces micro-bubbles that scatter light.

-

Protocol:

-

Place the open vial in a vacuum desiccator.

-

Apply vacuum (approx. 10 mbar) for 5 minutes.

-

Caution: Do not boil off the reactive diluent. Monitor bubbling.

-

Step 4: Coating and Curing

-

Protocol:

-

Dispense resin onto the substrate (Glass/Polycarbonate).

-

Spin coat (e.g., 2000 RPM for 30s) or mold.

-

UV Cure: Expose to UV LED (365nm or 395nm) at 50–100 mW/cm² for 60 seconds.

-

Post-Cure Bake: Heat at 80°C for 1 hour.

-

Why: The bulky adamantane groups can trap free radicals (vitrification). A thermal bump ensures 100% conversion and maximum Tg.

-

Characterization & Validation

To validate the efficacy of the adamantane incorporation, the following tests are mandatory.

A. Shrinkage Measurement (The Density Method)

Standard linear shrinkage tests are insufficient for optical adhesives. Use the specific gravity method.

-

Measure density of liquid resin (

) using a pycnometer. -

Cure a solid disk of the resin.

-

Measure density of cured solid (

) using a buoyancy balance (Archimedes principle). -

Calculate % Shrinkage:

-

Target: < 6% for AdMA-based formulations (vs. 15% for pure methyl methacrylate).[2]

-

B. Dynamic Mechanical Analysis (DMA)

-

Setup: Tension mode, 1 Hz, heating ramp 3°C/min.

-

Observation: Look for the Tan Delta peak.

-

Success Criteria: The peak (Tg) should shift to higher temperatures as AdMA content increases.

-

0% AdMA (Pure IBOA matrix): Tg ~ 90°C

-

40% AdMA: Tg > 130°C[3]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Crystallization | AdMA concentration exceeds solubility limit at RT. | Reduce AdMA load or use a more polar diluent (e.g., ACMO). Keep resin warm (40°C) during dispensing. |

| Tackiness (O2 Inhibition) | Surface radicals quenched by oxygen. | Cure under Nitrogen purge or cover with PET release film during cure. |

| Haze/Cloudiness | Phase separation of monomer or impurities. | Filter resin through 0.45µm PTFE filter before curing. Ensure monomer purity >98%. |

| Brittleness | Crosslink density too high (if using Di-functional). | Blend with a flexible urethane acrylate oligomer (10-20 wt%) to improve toughness. |

Formulation Logic Diagram

Figure 2: Protocol workflow for handling crystalline adamantane monomers in UV resin formulation.

References

-

Idemitsu Kosan Co., Ltd. (n.d.). Adamantane Derivatives.[4][5][6] Retrieved from [Link]

-

Matsumoto, A., et al. (2017).[5] "Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties." Materials Science and Engineering: B. (Contextual validation of AdMA properties).

-

Kim, J. B., et al. (2014). "Poly(1-adamantyl acrylate): Living Anionic Polymerization... and Thermal Properties."[3] Macromolecules. (Validation of Tg and thermal stability).

-

PubChem. (2023). Adamantane Compound Summary.[5] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Enhancing Etch Resistance in 193nm Lithography using 3-Hydroxyadamantan-1-yl Acrylate (HADA)

Executive Summary

In the transition from 248nm (KrF) to 193nm (ArF) lithography, the semiconductor industry faced a critical material crisis: the aromatic rings used in previous photoresists (like Novolac and PHS) were too absorbent at 193nm. Alicyclic hydrocarbons, specifically adamantane derivatives, emerged as the solution, offering transparency and high dry-etch resistance.[1]

This guide details the application of 3-Hydroxyadamantan-1-yl acrylate (HADA) . Unlike simple adamantyl acrylates, the 3-hydroxyl variant provides a dual function: the adamantyl cage confers plasma etch resistance comparable to aromatic compounds, while the hydroxyl group modulates polarity for adhesion and solubility in aqueous base developers (TMAH).

Key Performance Metric: HADA-based polymers typically exhibit an Ohnishi parameter of ~3.4, significantly outperforming standard acrylates (PMMA ~5.0) and approaching the durability of phenolic resins (~2.5), while maintaining optical transparency.

The Chemical Basis of Etch Resistance[2]

Mechanism: The Cage Effect vs. Plasma

The primary failure mode of photoresists during Reactive Ion Etching (RIE) is chain scission caused by ion bombardment. Linear aliphatic chains (like PMMA) fracture easily.

-

The Adamantane Shield: HADA contains a tricyclic adamantane cage (

framework). This structure has a high carbon density and high bond dissociation energy. When high-energy plasma ions (e.g., -

The Hydroxyl Function: The -OH group at the 3-position is not for etching; it is for processability . It increases the hydrophilicity of the adamantane cage, preventing phase separation in the casting solvent and improving adhesion to the silicon/ARC (Anti-Reflective Coating) interface.

Theoretical Validation: Ohnishi & Ring Parameters

To validate the utility of HADA before synthesis, we calculate two critical empirical parameters used in lithography to predict etch rate (

1. The Ohnishi Parameter (

-

PMMA (

): -

HADA Homopolymer (

):

2. The Ring Parameter (

-

PMMA: 0 (No rings)

-

HADA: The adamantane cage contains 10 carbons in a ring system.

- [2]

- (High)

Visualizing the Mechanism

Caption: Comparative response of linear vs. cage-structured polymers to plasma ion bombardment.

Protocol: Synthesis of HADA-based Copolymer

Objective: Synthesize a model photoresist polymer to test etch resistance. We will copolymerize HADA with a leaving-group monomer (e.g., Methacrylate with an acid-labile group) to simulate a real resist, but for pure etch testing, a homopolymer or simple copolymer with Methyl Methacrylate (MMA) is sufficient.

Material Specifications:

-

Monomer: 3-Hydroxyadamantan-1-yl acrylate (CAS: 216581-76-9).[3][4] Note: Ensure purity >98% to prevent cross-linking from di-acrylate impurities.

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: THF (Tetrahydrofuran), anhydrous.

Step-by-Step Polymerization

-

Preparation: In a glovebox or under

flow, dissolve HADA (10.0 g, ~45 mmol) and comonomer (e.g., MMA, 4.5 g, ~45 mmol) in THF (60 mL). -

Initiation: Add AIBN (0.58 g, 4 mol% relative to monomers).

-

Degassing: Bubble dry nitrogen through the solution for 20 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).

-

Reaction: Seal the vessel and heat to 65°C for 12-16 hours with magnetic stirring.

-

Precipitation:

-

Cool the solution to room temperature.[5]

-

Dropwise add the reaction mixture into a large excess (10x volume) of Methanol or n-Hexane under vigorous stirring. The polymer will precipitate as a white powder.

-

-

Purification: Filter the precipitate. Re-dissolve in minimal THF and re-precipitate in Methanol (Repeat 2x to remove unreacted monomer).

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol: Etch Resistance Validation

Objective: Quantify the etch selectivity of the HADA polymer relative to a PMMA control.

Film Preparation

-

Solution: Dissolve the dried HADA polymer in PGMEA (Propylene glycol monomethyl ether acetate) to create a 5-10 wt% solution.

-

Filtration: Filter through a 0.2

PTFE syringe filter. -

Coating: Spin coat onto a 4-inch silicon wafer (2000-3000 RPM for 30s) to achieve a target thickness of ~300 nm.

-

Soft Bake (PAB): Bake at 110°C for 60 seconds to remove solvent.

RIE Etch Process

-

Equipment: Reactive Ion Etcher (Parallel Plate).

-

Gases:

(for oxide etch simulation) or

Standard Recipe (

-

Flow: 30 sccm

-

Pressure: 10 Pa

-

Power: 100 W

-

Time: 60 seconds

Measurement & Calculation

-

Measure initial thickness (

) using Ellipsometry. -

Measure final thickness (

). -

Calculate Etch Rate (

). -

Normalize against a PMMA control wafer run in the same chamber.

Data Analysis & Expectations

The following table summarizes typical expected values when comparing HADA-containing polymers to standard resists.

| Material System | Ohnishi Parameter | Ring Parameter | Relative Etch Rate (vs PMMA) | 193nm Transparency |

| PMMA (Control) | 5.0 | 0.0 | 1.00 (Reference) | High |

| PHS (KrF Standard) | 2.4 | 0.6 | 0.65 (Excellent) | Opaque (Fail) |

| HADA Homopolymer | 3.4 | 0.54 | 0.75 - 0.80 | High |

| HADA Copolymer (50%) | ~4.2 | ~0.27 | 0.85 - 0.90 | High |

Interpretation: A Normalized Etch Rate of < 1.0 indicates improved resistance.[6] HADA typically yields a 20-25% improvement over linear acrylates, sufficient for pattern transfer into silicon dioxide.

Experimental Workflow Diagram

Caption: End-to-end workflow from monomer synthesis to etch rate validation.

Cross-Disciplinary Note: Pharmaceutical Applications

While this guide focuses on lithography, the 3-hydroxyadamantane moiety is highly relevant to Drug Development Professionals .

-

Scaffold Utility: The adamantane cage is a privileged scaffold in medicinal chemistry (e.g., Amantadine, Memantine) due to its lipophilicity and ability to block ion channels.

-

Functionalization: The acrylate group in HADA can serve as a "warhead" for covalent inhibition or as a linker in antibody-drug conjugates (ADCs). The synthesis protocols listed above (handling, solubility) are directly transferable to synthesizing adamantane-based drug delivery polymers.

References

-

Kudo, T., et al. (1996). "Etch resistance enhancement of aliphatic methacrylate polymers for ArF lithography." Journal of Photopolymer Science and Technology, 9(4), 615-622.

-

Ohnishi, Y., et al. (1983). "A new parameter for predicting the dry etch resistance of polymers." Journal of the Electrochemical Society, 130, 143.

-

Nozaki, K., et al. (2000). "Design and synthesis of alicyclic acrylates for 193 nm lithography." Chemistry of Materials, 12(9), 2701-2707.

-

PubChem Compound Summary. "3-Hydroxy-1-adamantyl acrylate." National Center for Biotechnology Information.

-

Gogolides, E., et al. (2003).[6] "Photoresist etch resistance enhancement using novel polycarbocyclic derivatives." Journal of Vacuum Science & Technology B, 21, 141.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. 3-Hydroxyadamantan-1-yl acrylate | 216581-76-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. brewerscience.com [brewerscience.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Note: Poly(3-Hydroxyadamantan-1-yl acrylate) in 193 nm ArF Immersion Lithography

Executive Summary

This guide details the application of poly(3-Hydroxyadamantan-1-yl acrylate) (HADA) and its derivatives as a critical functional monomer in chemically amplified photoresists (CARs) for 193 nm ArF immersion lithography .